molecular formula C9H10BFO4 B1421283 (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid CAS No. 1072951-40-6

(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid

Cat. No. B1421283
M. Wt: 211.98 g/mol
InChI Key: VSELXAYSUUQLOU-UHFFFAOYSA-N
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Description

“(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid” is an organic intermediate . It can be prepared from 4-iodobenzoic acid ethyl ester and triisopropyl borate .


Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves the reaction of aryl or heteroaryl halides with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . Protodeboronation of pinacol boronic esters has been reported, which involves a radical approach . The hydrolysis of phenylboronic pinacol esters is also described, and the rate of the reaction is considerably accelerated at physiological pH .


Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . The sp2-hybridized boron atom possesses a vacant p orbital, which is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .


Chemical Reactions Analysis

Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, particularly the cyclic six-membered boroxines . They are insoluble in water but soluble in organic solvents, such as ethanol and dichloromethane .

Scientific Research Applications

  • Fluorescence Quenching Studies : A study by Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohols. Aniline was used as a quencher, and the study highlighted the impact of different conformers and hydrogen bonding on fluorescence properties (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

  • X-ray Crystal Structure Analysis : Research by Das et al. (2003) focused on the synthesis and X-ray crystal structure of amino-3-fluorophenyl boronic acid. The study highlights its application in constructing glucose sensing materials operating at physiological pH, due to its pendant amine facilitating attachment to polymers (Das, Alexeev, Sharma, Geib, & Asher, 2003).

  • Photophysical Properties Analysis : A 2016 study by Geethanjali et al. examined the photophysical properties of 4-fluoro-2-methoxyphenyl boronic acid in different solvents. The study found variations in quantum yield and fluorescence depending on the solvent environment (Geethanjali, Melavanki, Nagaraja, Patil, Thipperudrappa, & Kusanur, 2016).

  • Stern-Volmer Kinetics in Fluorescence Quenching : Another study by Geethanjali et al. (2015) explored the mechanism of fluorescence quenching in boronic acid derivatives, using Stern-Volmer kinetics to understand the quenching process (Geethanjali, Nagaraja, & Melavanki, 2015).

  • Boronic Acid–Diol Complexation : Brooks et al. (2018) investigated structure–reactivity relationships in boronic acid–diol complexation, focusing on the binding affinity of various boronic acids with biologically relevant diols. This study provides insights into the selection of boronic acids for sensing and materials chemistry applications (Brooks, Deng, & Sumerlin, 2018).

  • Sensing and Other Applications : Lacina et al. (2014) reviewed the use of boronic acids in sensing applications, including their interactions with diols and strong Lewis bases. The review covers various applications ranging from biological labelling to the development of therapeutics (Lacina, Skládal, & James, 2014).

  • Fluorescent Carbohydrate Sensor : Bhavya et al. (2019) analyzed the structural and photophysical properties of 2-ethoxy-4-fluoro phenyl boronic acid, demonstrating its potential as a fluorescent sensor for sugars such as glucose and fructose in physiological conditions (Bhavya, Mahendra, Doreswamy, Kumar, Gilandoust, & El-khatatneh, 2019).

Future Directions

Boronic acids are increasingly being utilized in diverse areas of research, including biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The unique properties of boronic acids as mild organic Lewis acids, coupled with their stability and ease of handling, make them particularly attractive as synthetic intermediates .

properties

IUPAC Name

(2-ethoxycarbonyl-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSELXAYSUUQLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674628
Record name [2-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid

CAS RN

1072951-40-6
Record name [2-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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